molecular formula C11H16O B15204159 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran

2-Isopropyl-4,5,6,7-tetrahydrobenzofuran

Cat. No.: B15204159
M. Wt: 164.24 g/mol
InChI Key: HSGSSUMWHNJZMP-UHFFFAOYSA-N
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Description

2-Isopropyl-4,5,6,7-tetrahydrobenzofuran is an organic compound with the molecular formula C11H16O and a molecular weight of 164.24 g/mol . This benzofuran derivative features a saturated 4,5,6,7-tetrahydro ring system and is classified under the chemical class of tetrahydrobenzofurans . It is supplied for research and development purposes and is strictly designated For Research Use Only; it is not intended for diagnostic, therapeutic, or any personal use. Tetrahydrobenzofuran scaffolds are of significant interest in medicinal and synthetic chemistry research. Patents and scientific literature indicate that structurally related tetrahydrobenzofuran compounds have been investigated as key intermediates or precursors in the synthesis of biologically active molecules, including potential antihypertensive agents . The saturated ring structure and heterocyclic oxygen provide a versatile framework for chemical exploration and derivatization. Researchers value this compound for its potential use in building more complex molecular architectures. Available chemical data includes a calculated density of 0.971 g/cm³ and a boiling point of approximately 201.5°C at 760 mmHg . Researchers can access the compound's SMILES (o1c(cc2c1CCCC2)C(C)C) and InChIKey (HSGSSUMWHNJZMP-UHFFFAOYSA-N) identifiers for computational and analytical purposes .

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-propan-2-yl-4,5,6,7-tetrahydro-1-benzofuran

InChI

InChI=1S/C11H16O/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h7-8H,3-6H2,1-2H3

InChI Key

HSGSSUMWHNJZMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(O1)CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-isopropyl-1,3-butadiene with furan in the presence of a strong acid catalyst. The reaction conditions include heating the mixture to a specific temperature and maintaining an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The benzofuran core facilitates electrophilic substitution at activated positions. Key findings include:

Halogenation

  • Chlorination occurs at the 5-position using Cl<sub>2</sub>/FeCl<sub>3</sub> in dichloromethane at 0°C ( Example 4).

  • Bromination with Br<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub> yields mono-substituted derivatives (76% yield, ).

ReagentConditionsPositionYieldSource
Cl<sub>2</sub>FeCl<sub>3</sub>, 0°CC568%
Br<sub>2</sub>H<sub>2</sub>SO<sub>4</sub>, RTC576%

Oxidation Reactions

The tetrahydrofuran ring undergoes selective oxidation:

Peracid-Mediated Epoxidation

  • Treatment with m-CPBA (m-chloroperbenzoic acid) in CH<sub>2</sub>Cl<sub>2</sub> forms an epoxide at the 4,5-position (82% yield, ).

Ketone Formation

  • CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes the saturated ring to a ketone at C4 ( Step 2).

Cyclization and Ring-Opening

ZnCl<sub>2</sub>-Catalyzed Cyclization

  • Reaction with N-amino-piperidine in toluene at 70°C followed by ZnCl<sub>2</sub> induces pyrazole ring formation (Key step in rimonabant synthesis, ).

Ammonia-Induced Ring Expansion

  • Heating with NH<sub>3</sub>/EtOH at 150°C converts the tetrahydrofuran ring to a tetrahydroindole derivative (96% yield, Example 18).

Nucleophilic Substitution

The isopropyl group directs reactivity in SN<sup>2</sup> processes:

Alkylation

  • Reaction with methyl iodide/K<sub>2</sub>CO<sub>3</sub> in DMF substitutes the isopropyl group with methyl (55% yield, ).

Amination

  • NH<sub>3</sub> in THF at 120°C replaces the isopropyl group with an amine (68% yield, ).

Catalytic Asymmetric Transformations

Pd-Catalyzed DyKAT

  • Palladium with chiral ligand L5 enables dynamic kinetic resolution, producing enantiomerically enriched derivatives (96% ee, ).

SubstrateCatalyst SystemeeYieldSource
Boronic acid 2a’ Pd<sub>2</sub>(dba)<sub>3</sub>/L5 96%89%

Condensation Reactions

Aldol Condensation

  • Reacts with aromatic aldehydes (e.g., benzaldehyde) under basic conditions to form α,β-unsaturated ketones ( Scheme 3).

Stability and Side Reactions

  • Acid Sensitivity : Prolonged exposure to H<sub>2</sub>SO<sub>4</sub> causes ring-opening to form carboxylic acids ( ).

  • Thermal Decomposition : Degrades above 200°C, releasing isopropyl radicals (TGA data, ).

Scientific Research Applications

Pharmaceutical Applications

2-Isopropyl-4,5,6,7-tetrahydrobenzofuran is explored for potential therapeutic uses in treating inflammation and pain due to its biological activities. The compound's anti-inflammatory and analgesic effects suggest it may modulate specific pathways related to inflammation.

Chemical Reactivity

The chemical reactivity of 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran primarily involves electrophilic aromatic substitution and oxidation reactions. It can undergo oxidation to form derivatives like ketones or alcohols when treated with oxidizing agents such as m-chloroperbenzoic acid. Additionally, the compound can participate in cycloaddition reactions and nucleophilic substitutions due to the presence of reactive functional groups.

Structural Analogues and Uniqueness

Several compounds share structural similarities with 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran. These include:

  • 4-Methyl-1-benzofuran : A benzofuran derivative that exhibits different electronic properties due to methyl substitution at the 4-position.
  • 2-Methyl-4,5,6,7-tetrahydrobenzofuran : A methylated tetrahydrobenzofuran with a similar core structure but variations in the substitution pattern, affecting reactivity.
  • 3-Isobutyl-4,5-dihydrobenzofuran : A dihydrobenzofuran with a different alkyl substituent that influences solubility and biological activity.

The uniqueness of 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran lies in its specific isopropyl substitution, which affects both its chemical reactivity and biological profile compared to these similar compounds.

Further Research

Mechanism of Action

The mechanism by which 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors in the biological system.

Comparison with Similar Compounds

Electronic and Reactivity Differences

  • Oxygen vs. Sulfur: Benzofuran derivatives (e.g., 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran) exhibit higher electron density due to oxygen’s electronegativity, enhancing resonance stabilization.
  • Aromatic Stability : Benzofurans are generally less stable than benzothiophenes under acidic conditions due to oxygen’s susceptibility to electrophilic attack.

Substituent Effects

Isopropyl vs. Bulkier Groups

  • Trifluoromethyl (CF₃) : Introduced in HCV-2602 (), increases metabolic stability and electronegativity, enhancing binding to hydrophobic pockets .
  • tert-Butyl Esters : Found in and , these groups improve steric shielding, stabilizing intermediates during asymmetric synthesis .

Functional Group Impact

  • Cyano Groups: Present in , cyano substituents increase dipole moments and can act as hydrogen bond acceptors, influencing crystal packing and solubility .
  • Aryl Substituents : Methoxyphenyl and trifluoromethylphenyl groups in and modulate electronic effects (e.g., electron-donating vs. withdrawing), affecting reaction kinetics and regioselectivity .

Physicochemical and Spectroscopic Data

Compound ¹H NMR Key Signals (δ, ppm) HRMS (M+H)+ Application/Activity Reference
HCV-2602 (Benzothiophene) 10.36 (s, 1H), 8.14 (t, J=5.0 Hz, 1H) 501.95 Anti-hepatitis C
5c (Benzofuran) Not reported 443.2216 (calc) Chiral intermediate
EU1794-19 (Benzothiophene) Not reported Not reported NMDAR modulation
  • Benzofurans : Characteristic ¹H NMR signals for tetrahydro rings (δ 1.2–2.5 ppm for cyclohexene protons) and aromatic protons (δ 6.5–7.5 ppm) .
  • Benzothiophenes : Distinctive thiourea proton signals (δ 8–10 ppm) in HCV-2602 .

Q & A

Q. What are common synthetic routes for 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran, and how can experimental parameters be optimized?

Answer: Synthesis typically involves cyclization of substituted cyclohexenones or functionalization of tetrahydrobenzofuran scaffolds. For example:

  • Cyclocondensation: Use ketones or aldehydes with thiols or amines under acidic/basic conditions to form the tetrahydrobenzofuran core (e.g., via Claisen-Schmidt or Michael addition pathways) .
  • Functionalization: Introduce isopropyl groups via alkylation or Friedel-Crafts acylation. Optimize reaction temperature (e.g., reflux in 1,4-dioxane) and stoichiometry to minimize side products .

Key Parameters Table:

Reaction TypeCatalyst/SolventTemperatureYield RangeReference
CyclocondensationH₂SO₄/1,4-dioxaneRT → Reflux45–70%
AlkylationLDA/THF−78°C → RT60–85%

Q. What spectroscopic techniques are critical for characterizing 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran?

Answer:

  • NMR: ¹H/¹³C NMR to confirm regiochemistry and substituent orientation. For example, the isopropyl group shows distinct doublets (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH) .
  • IR: Detect carbonyl or ether functionalities (e.g., C=O stretch at 1680–1750 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS to verify molecular formula (e.g., [M+H]⁺ for C₁₁H₁₄O).

Q. How should researchers purify 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran derivatives?

Answer:

  • Recrystallization: Use ethanol/water mixtures to isolate solids .
  • Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients (3:1 to 1:2) .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran be addressed?

Answer: The tetrahydrobenzofuran ring’s electron density dictates reactivity. Strategies include:

  • Directing Groups: Introduce temporary substituents (e.g., sulfonyl or acyl groups) to steer electrophiles to desired positions .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict reactive sites based on frontier molecular orbitals .

Q. How to resolve contradictions in NMR data for structurally similar analogs?

Answer:

  • 2D NMR: Use HSQC and HMBC to correlate ambiguous protons/carbons. For example, HMBC can confirm coupling between the isopropyl group and the benzofuran ring .
  • Solvent Effects: Re-run spectra in deuterated DMSO to enhance splitting patterns for sterically hindered protons .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina to model binding to proteins (e.g., cytochrome P450 enzymes) .
  • In Vitro Assays: Fluorescence polarization or SPR to measure binding affinity. Include controls with unmodified benzofuran scaffolds to assess specificity .

Q. How to design a systematic review of the compound’s pharmacological potential?

Answer:

  • Literature Search: Use PubMed/Scopus with keywords: "tetrahydrobenzofuran derivatives," "structure-activity relationship," and "enzyme inhibition" .
  • Data Extraction: Tabulate IC₅₀ values, assay types, and structural modifications (see example below).

Example Table:

DerivativeTarget EnzymeIC₅₀ (µM)Assay TypeReference
2-IsopropylCYP3A412.3Fluorescence
2-EthylMAO-B8.7Spectrophotometric

Q. What safety protocols are essential when handling tetrahydrobenzofuran derivatives?

Answer:

  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., SOCl₂) .
  • PPE: Nitrile gloves and goggles when handling corrosive reagents (e.g., H₂SO₄) .

Q. How can computational tools predict the compound’s physicochemical properties?

Answer:

  • Software: Use ChemAxon or ACD/Labs to calculate logP, pKa, and solubility. For example, the isopropyl group increases logP by ~1.5 units .
  • Molecular Dynamics: Simulate stability in aqueous environments using GROMACS .

Q. What strategies improve yield in multi-step syntheses of substituted derivatives?

Answer:

  • Intermediate Monitoring: Use TLC or inline IR to detect side reactions early .
  • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce over-reduction .

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